molecular formula C18H17ClFNOS B5701873 1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Cat. No. B5701873
M. Wt: 349.9 g/mol
InChI Key: FYSDABYDQCSYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine involves the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain. It also modulates the activity of neurotransmitters in the brain, which is responsible for its anticonvulsant and antiepileptic effects.
Biochemical and Physiological Effects:
1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, modulate the activity of neurotransmitters in the brain, and have anticonvulsant and antiepileptic effects. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its anticonvulsant and antiepileptic effects. Its antioxidant properties also make it a potential candidate for the treatment of various oxidative stress-related conditions. However, its limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

For research on 1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine include further studies on its potential applications in the treatment of various inflammatory and pain-related conditions, as well as its potential use in the treatment of epilepsy and other seizure-related disorders. Further studies on its antioxidant properties and potential use in the treatment of oxidative stress-related conditions are also warranted. Additionally, studies on the potential toxicity and adverse effects of this compound are needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis method of 1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine involves the reaction of 3-chloro-4-(2-fluorobenzyl)phenol with carbon disulfide and sodium hydroxide to form the corresponding potassium salt. This salt is then reacted with pyrrolidine to obtain the final product. The reaction conditions are carefully controlled to ensure the purity and yield of the product.

Scientific Research Applications

1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. It has also been found to have anticonvulsant and antiepileptic effects, making it a potential candidate for the treatment of epilepsy and other seizure-related disorders.

properties

IUPAC Name

[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-15-11-13(18(23)21-9-3-4-10-21)7-8-17(15)22-12-14-5-1-2-6-16(14)20/h1-2,5-8,11H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSDABYDQCSYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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